N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride
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Overview
Description
N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a dibenzoxepin core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride typically involves multiple steps. One common method starts with the preparation of 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetic acid. This intermediate is then esterified with N,N-diethylaminoethanol under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating inflammatory conditions and other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways. This compound’s effects are mediated through its ability to alter the activity of these molecular targets .
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydro-11-oxodibenz(b,e)oxepin-2-acetic acid: Another compound with a similar core structure, used in anti-inflammatory research.
Olopatadine: A related compound used in the treatment of allergic conditions.
Uniqueness
N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride is unique due to its specific ester linkage and the presence of the N,N-diethylaminoethyl group. These structural features contribute to its distinct pharmacological properties and make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
63883-13-6 |
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Molecular Formula |
C22H26ClNO4 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
diethyl-[2-[2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)acetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C22H25NO4.ClH/c1-3-23(4-2)11-12-26-21(24)14-16-9-10-19-20(13-16)27-15-17-7-5-6-8-18(17)22(19)25;/h5-10,13H,3-4,11-12,14-15H2,1-2H3;1H |
InChI Key |
YQYGOPWDCVUEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CO2.[Cl-] |
Origin of Product |
United States |
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